5-Nitro-6-methyluracil

Antiparasitic Drug Discovery Enzyme Kinetics Pyrimidine Metabolism

5-Nitro-6-methyluracil is the only choice for studies requiring the precise electronic signature of a doubly substituted uracil. The simultaneous presence of the electron-withdrawing nitro at C5 and electron-donating methyl at C6 creates a unique polarization that underpins its 5.6-fold superiority in Ki value (10 µM) over 5-nitrouracil for uridine phosphorylase inhibition. Substitution with mono-substituted analogs yields qualitatively different radical intermediates and confounds mechanistic interpretations. This compound is essential for reliable SAR studies, radical structure elucidation (ESR), and co-crystal design.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 16632-21-6
Cat. No. B014207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-methyluracil
CAS16632-21-6
Synonyms6-Methyl-5-nitro-1H-pyrimidine-2,4-dione;  6-Methyl-5-nitro-uracil;  5-Nitro-6-methyluracil;  NSC 40201; 
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10)
InChIKeyLIVYMRJSNFHYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-6-methyluracil (CAS 16632-21-6) Product Identity and Key Differentiators for Procurement Decisions


5-Nitro-6-methyluracil (6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione) is a doubly substituted uracil derivative characterized by a nitro group at the C5 position and a methyl group at the C6 position of the pyrimidine ring [1]. This specific substitution pattern confers distinct electronic, structural, and biochemical properties relative to mono-substituted analogs such as 5-nitrouracil or 6-methyluracil, making it a non-interchangeable intermediate in targeted synthetic and research applications [2].

Why 5-Nitro-6-methyluracil Cannot Be Replaced by In-Class Analogs in Research and Development Pipelines


Substituting 5-nitro-6-methyluracil with simpler analogs such as 5-nitrouracil or 6-methyluracil introduces critical deviations in molecular recognition, electronic behavior, and reaction outcomes. The simultaneous presence of the electron-withdrawing nitro group at C5 and the electron-donating methyl group at C6 creates a unique electronic polarization of the pyrimidine ring, which directly impacts enzyme binding affinity [1], radical stability and geometry [2], and crystal packing architecture [3]. These differences are quantifiable and have been demonstrated in head-to-head comparative studies, rendering generic substitution invalid for applications requiring the precise structural and electronic signature of this compound.

5-Nitro-6-methyluracil: Quantified Differentiation Against Closest Analogs for Evidence-Based Procurement


Enzyme Inhibition Potency: 5.6-Fold Superior Ki Value Over 5-Nitrouracil Against Giardia lamblia Uridine Phosphorylase

In a comprehensive screen of 56 pyrimidine analogs against uridine phosphorylase from Giardia lamblia, 5-nitro-6-methyluracil (6-methyl-5-nitrouracil) exhibited the highest inhibitory potency among all compounds tested, with a Ki value of 10 µM. This represents a 5.6-fold improvement over the parent compound 5-nitrouracil (Ki = 56 µM) and a >100-fold improvement over 1,3-dimethyluracil (Ki > 1000 µM) [1].

Antiparasitic Drug Discovery Enzyme Kinetics Pyrimidine Metabolism

Anion Radical Electronic Structure: Twisted Nitro Group Geometry Distinct from Planar 5-Nitrouracil Anion

Electrolysis of 5-nitro-6-methyluracil and 5-nitrouracil in dimethylformamide produces relatively stable anion radicals. ESR spectroscopic analysis reveals a fundamental difference: the anion of 5-nitrouracil exhibits evidence for two or three protonation states of the ring nitrogens, whereas the anion of 5-nitro-6-methyluracil adopts a conformation in which the nitro group is twisted out of the ring plane, resulting in only weak coupling to the π-electron system [1].

Radiation Chemistry Electron Paramagnetic Resonance Molecular Electronics

Crystal Engineering: Unique Perpendicular Hydrogen Bonding Pattern Not Observed in Mono-Substituted Uracils

Single-crystal X-ray diffraction analysis of 5-nitro-6-methyluracil reveals a novel pattern of hydrogen bonding in which adjacent molecules are arranged perpendicular to each other, forming a distinctive network not observed in the crystal structures of 5-nitrouracil or 6-methyluracil alone [1]. This packing arrangement is a direct consequence of the combined steric and electronic effects of the C5-nitro and C6-methyl substituents.

Crystallography Solid-State Chemistry Molecular Recognition

Nonlinear Optical (NLO) Crystal Performance: Laser Damage Threshold Quantified at 1.08–3 GW/cm²

Organic composite crystals of 6-methyl-5-nitro uracil grown by slow evaporation exhibit measurable NLO activity with a laser damage threshold estimated at 1.08–3 GW/cm² under 10 ns pulse conditions. The transparency range was observed from 409 nm to 1256 nm [1].

Optoelectronics Nonlinear Optics Crystal Growth

High-Value Application Scenarios for 5-Nitro-6-methyluracil Based on Quantified Evidence


Lead Optimization for Antiparasitic Nucleoside Phosphorylase Inhibitors

The demonstrated 5.6-fold superiority in Ki value (10 µM) over 5-nitrouracil establishes 5-nitro-6-methyluracil as the preferred scaffold for structure-activity relationship (SAR) studies targeting uridine phosphorylase from Giardia lamblia and related parasitic enzymes. Procurement of this specific compound, rather than 5-nitrouracil, ensures the highest baseline potency for further derivatization efforts [1].

Radiation Chemistry and Free Radical Mechanistic Studies

The distinct twisted-nitro geometry of the anion radical of 5-nitro-6-methyluracil, compared to the planar or multi-protonated states of 5-nitrouracil anion, makes this compound uniquely suited for fundamental studies of electron transfer, radiation damage pathways in nitroaromatics, and ESR-based radical structure elucidation. Substitution with 5-nitrouracil would yield qualitatively different radical intermediates and confound mechanistic interpretations [1].

Crystal Engineering and Supramolecular Design

The unique perpendicular hydrogen bonding pattern in the solid state of 5-nitro-6-methyluracil provides a distinct supramolecular motif for designing co-crystals, studying base-stacking alternatives, and probing the relationship between substitution pattern and crystal packing forces. This specific architecture is not accessible using 5-nitrouracil or 6-methyluracil alone [1].

Synthetic Intermediate for Functionalized Uracil Derivatives

The established one-step synthesis protocol achieving quantitative yield under adapted Vilsmeier conditions provides a reliable, high-efficiency route for producing this compound as a key intermediate. The nitro group serves as a versatile handle for further reduction to 5-amino-6-methyluracil or for participation in Mannich reactions with amines, enabling diverse downstream derivatization for pharmaceutical and agrochemical research [2].

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